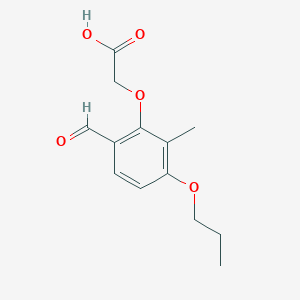![molecular formula C18H21NOS B12521165 Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-21-4](/img/structure/B12521165.png)
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-: is a chemical compound with the molecular formula C18H21NOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a methoxyphenylthio group attached to a phenylmethyl substituent on the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the aromatic ring, potentially leading to demethylation or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or hydrogenated derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfur-containing functional groups.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including dyes, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, lacking the methoxyphenylthio and phenylmethyl substituents.
1-(4-Methoxyphenyl)pyrrolidine: A simpler derivative with only a methoxyphenyl group attached to the pyrrolidine ring.
4-(4-Methoxyphenyl)thiophenol: A related compound with a similar methoxyphenylthio group but lacking the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is unique due to the combination of the pyrrolidine ring with the methoxyphenylthio and phenylmethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
677343-21-4 |
|---|---|
Molekularformel |
C18H21NOS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C18H21NOS/c1-20-16-6-10-18(11-7-16)21-17-8-4-15(5-9-17)14-19-12-2-3-13-19/h4-11H,2-3,12-14H2,1H3 |
InChI-Schlüssel |
AZPDJWMBHFXOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CN3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


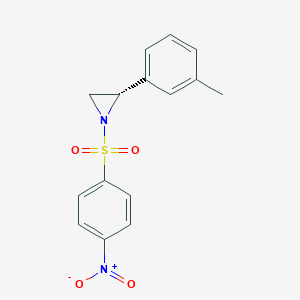
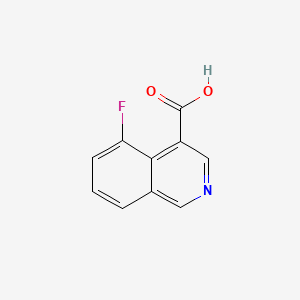
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

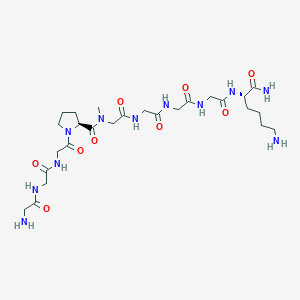
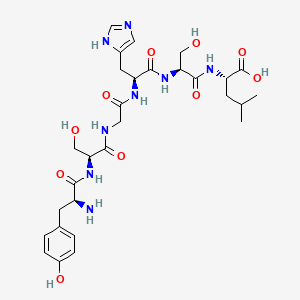
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

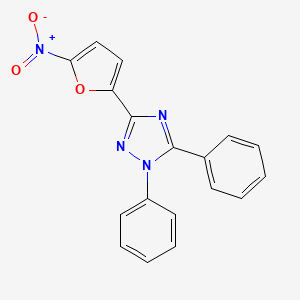
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
